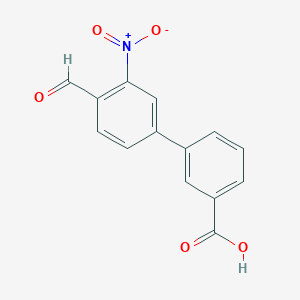
3-(4-Formyl-3-nitrophenyl)benzoic acid
説明
3-(4-Formyl-3-nitrophenyl)benzoic acid is a useful research compound. Its molecular formula is C14H9NO5 and its molecular weight is 271.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(4-Formyl-3-nitrophenyl)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNO
This compound features a benzoic acid moiety attached to a nitrophenyl group, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism in various organisms, including Mycobacterium tuberculosis (M.tuberculosis). Inhibiting this enzyme can disrupt the growth and survival of the pathogen, making it a target for anti-tuberculosis drugs .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzoic acids can exhibit antimicrobial properties. The nitro group in the structure may enhance the compound's ability to penetrate microbial membranes, increasing its efficacy against bacterial strains .
Biological Activity Data
Several studies have reported on the biological activity of related compounds, providing insights into the potential effects of this compound.
Table 1: Biological Activity Summary
| Compound | Target | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | Dihydrofolate reductase | 7 - 40 | Competitive inhibition |
| Related benzoic acid derivatives | Various bacterial strains | Varies | Disruption of cell wall synthesis |
Case Studies
- Inhibition of M.tuberculosis DHFR : A study focusing on substituted benzoic acids demonstrated that certain derivatives could inhibit M.tuberculosis DHFR with IC50 values ranging from 7 to 40 μM. The most potent derivative exhibited an uncompetitive inhibition mechanism, suggesting that it binds to an allosteric site on the enzyme .
- Antimicrobial Screening : In a screening campaign involving over 150,000 compounds, several benzoic acid derivatives were identified as potential hits against M.tuberculosis, indicating that structural modifications can significantly enhance biological activity .
Discussion
The biological activity of this compound highlights its potential as a lead compound in drug development, particularly for treating tuberculosis and other microbial infections. The structure-activity relationship (SAR) studies suggest that modifications to the nitrophenyl group can influence potency and selectivity against various targets.
特性
IUPAC Name |
3-(4-formyl-3-nitrophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO5/c16-8-12-5-4-10(7-13(12)15(19)20)9-2-1-3-11(6-9)14(17)18/h1-8H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAUSLSSORMHJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401209697 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-formyl-3′-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401209697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403483-54-4 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-formyl-3′-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1403483-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-formyl-3′-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401209697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















